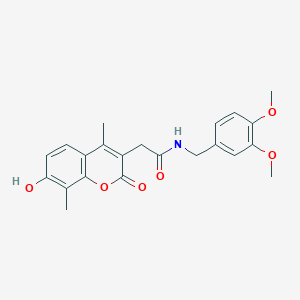

N-(3,4-dimethoxybenzyl)-2-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetamide

Description

The compound N-(3,4-dimethoxybenzyl)-2-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetamide features a coumarin core (2H-chromen-2-one) substituted with hydroxy (7-position), methyl (4- and 8-positions), and oxo (2-position) groups. The acetamide side chain is linked to a 3,4-dimethoxybenzyl moiety. This structure combines the bioactive coumarin scaffold with a substituted benzyl group, which may enhance solubility and target interactions. Coumarins are known for diverse pharmacological activities, including antioxidant, anticoagulant, and anti-inflammatory effects .

Properties

Molecular Formula |

C22H23NO6 |

|---|---|

Molecular Weight |

397.4 g/mol |

IUPAC Name |

N-[(3,4-dimethoxyphenyl)methyl]-2-(7-hydroxy-4,8-dimethyl-2-oxochromen-3-yl)acetamide |

InChI |

InChI=1S/C22H23NO6/c1-12-15-6-7-17(24)13(2)21(15)29-22(26)16(12)10-20(25)23-11-14-5-8-18(27-3)19(9-14)28-4/h5-9,24H,10-11H2,1-4H3,(H,23,25) |

InChI Key |

QKAPBMOWKAEZIO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=CC(=C2C)O)CC(=O)NCC3=CC(=C(C=C3)OC)OC |

Origin of Product |

United States |

Preparation Methods

Synthesis of 7-Hydroxy-4,8-Dimethyl-2H-Chromen-2-One

The coumarin core is synthesized via the Pechmann condensation , a classic method for coumarin formation.

Procedure :

-

Reactants : Resorcinol derivative (e.g., 2,4-dihydroxy-3,5-dimethylacetophenone) and β-ketoester (e.g., ethyl acetoacetate).

-

Catalyst : Concentrated H₂SO₄ or HCl.

-

Conditions : Reflux at 80–100°C for 4–6 hours.

-

Workup : Neutralization with ice-water, extraction with ethyl acetate, and recrystallization from ethanol.

Key Data :

Introduction of Acetic Acid Side Chain at C-3

The 3-position of the coumarin is alkylated to introduce the acetic acid moiety.

Procedure :

-

Alkylation :

-

React 7-hydroxy-4,8-dimethylcoumarin with ethyl chloroacetate in the presence of K₂CO₃.

-

Conditions : DMF, 60°C, 8–12 hours.

-

-

Hydrolysis :

-

Convert the ethyl ester to carboxylic acid using NaOH in ethanol/water.

-

Conditions : Reflux, 2–4 hours.

-

Key Data :

Amide Coupling with 3,4-Dimethoxybenzylamine

The carboxylic acid is activated and coupled with 3,4-dimethoxybenzylamine using carbodiimide-based methods.

Procedure :

-

Activation :

-

Dissolve 3-(carboxymethyl)-7-hydroxy-4,8-dimethylcoumarin in anhydrous dichloromethane (DCM).

-

Add EDCI·HCl (1.2 equiv) and DMAP (0.1 equiv) at 0°C under N₂.

-

-

Coupling :

-

Add 3,4-dimethoxybenzylamine (1.1 equiv) dropwise.

-

Warm to room temperature and stir for 24 hours.

-

-

Workup :

-

Wash with 2M HCl, saturated NaHCO₃, and brine.

-

Purify by recrystallization (DCM/ethyl acetate).

-

Key Data :

Alternative Methods and Optimization

Protecting Group Strategies

The phenolic -OH group may require protection (e.g., as a benzyl ether) during coupling:

-

Protection : Benzyl chloride, K₂CO₃, DMF, 50°C.

-

Deprotection : H₂/Pd-C, ethanol, RT.

Analytical Characterization

Critical spectroscopic data for the final compound:

-

¹H NMR (DMSO-d₆) : δ 10.2 (s, 1H, -OH), 7.3–6.8 (m, aromatic), 4.3 (s, 2H, -CH₂CO-), 3.8 (s, 6H, -OCH₃).

Industrial-Scale Considerations

-

Cost-Effective Catalysts : Replace EDCI with DCC (lower cost but requires filtration).

-

Solvent Recycling : DCM and DMF can be recovered via distillation.

-

Byproduct Management : Unreacted amine is removed via acidic wash.

Challenges and Solutions

Chemical Reactions Analysis

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-(3,4-dimethoxybenzyl)-2-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetamide is a complex organic compound that has garnered attention for its potential applications in medicinal chemistry. This article explores its synthesis, biological activities, and various applications backed by scientific research and case studies.

Anti-inflammatory Properties

Research indicates that this compound may exhibit significant anti-inflammatory effects. It appears to modulate inflammatory pathways, potentially acting as an inhibitor of enzymes like 5-lipoxygenase (5-LOX), which is critical in inflammatory processes .

Antioxidant Activity

The compound has also been studied for its antioxidant properties. It may help in reducing oxidative stress by scavenging free radicals, thus contributing to cellular protection against damage.

Enzyme Inhibition

This compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways. This includes inhibition of acetylcholinesterase, relevant for neurodegenerative diseases like Alzheimer's.

Drug Development

Due to its diverse biological activities, this compound is being explored for its potential in drug development targeting:

- Inflammatory diseases : As an anti-inflammatory agent.

- Neurological disorders : Due to its enzyme inhibition properties.

Case Studies

- In vitro studies : Various studies have demonstrated the compound's efficacy against different cell lines, indicating its potential as a therapeutic agent.

- Molecular docking studies : These studies suggest that the compound can effectively bind to target receptors and enzymes, providing insights into its mechanism of action and guiding further optimization .

Mechanism of Action

Targets and Pathways:

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzyl/Phenethyl Group

N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetamide ()

- Structural Difference : The benzyl group in the target compound is replaced with a phenethyl (2-(3,4-dimethoxyphenyl)ethyl) group.

- Impact: Lipophilicity: The phenethyl chain increases molecular weight (411.454 g/mol vs. Conformational Flexibility: The additional ethylene spacer may allow greater rotational freedom, altering binding modes to biological targets.

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(3,4-dichlorophenyl)acetamide ()

- Structural Difference : The dimethoxybenzyl group is replaced with a dichlorophenyl ring, and the coumarin core is absent.

- Impact :

- Electron Effects : Chlorine’s electron-withdrawing nature reduces electron density compared to methoxy’s electron-donating properties, affecting hydrogen bonding and solubility.

- Crystal Packing : Dichlorophenyl derivatives exhibit distinct dimerization via N–H⋯O hydrogen bonds, whereas dimethoxy groups may favor π-π stacking .

Coumarin Core Modifications

(E)-N´-(2-Hydroxy-5-nitrobenzylidene)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetohydrazide ()

- Structural Difference : The acetamide is replaced with an acetohydrazide, and the coumarin core has a 4-methyl substituent instead of 4,8-dimethyl.

- Impact :

Functional Group Variations

2-(7-Hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetic acid ()

- Structural Difference : The acetamide group is replaced with a carboxylic acid.

- Impact :

Molecular Weight and Solubility

Conformational and Crystallographic Insights

- Crystal Packing : The dimethoxybenzyl group in the target compound may adopt planar conformations similar to dichlorophenyl analogs, but methoxy oxygen atoms can engage in hydrogen bonding (e.g., C–H⋯O interactions) .

- Software Tools : SHELXL () is widely used for refining such structures, highlighting the importance of crystallography in understanding substituent effects .

Biological Activity

N-(3,4-dimethoxybenzyl)-2-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound features a benzyl group with methoxy substitutions and a chromenyl acetamide moiety. Its molecular formula is , with a molecular weight of 435.5 g/mol. The unique structural characteristics suggest significant biological activity.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially reducing inflammation in various conditions.

- Antioxidant Properties : Its structure suggests the ability to scavenge free radicals, contributing to its antioxidant capacity.

- Anticancer Potential : Similar compounds have been investigated for their anticancer properties, indicating that this compound may also possess such activity.

The interaction mechanisms of this compound involve binding to specific enzymes and receptors. Studies suggest that it may inhibit certain enzymes involved in inflammatory responses and cancer progression. For instance, its structural similarities to known inhibitors of histone deacetylases suggest potential anticancer mechanisms .

Comparative Analysis with Similar Compounds

A comparison with structurally related compounds highlights the unique aspects of this compound:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(4-methoxybenzyl)acetamide | Methoxy groups and chromenyl structure | Anticancer and anti-inflammatory properties |

| N-(2,4-dimethoxybenzyl)-2-(7-hydroxychromen)acetamide | Similar benzyl and chromen moieties | Potentially similar biological activities |

| 2-(4-{2-[7-hydroxychromen]acetyl}piperazin)acetamide | Incorporates piperazine; differs in nitrogen functionality | Investigated for similar therapeutic effects |

This table illustrates how the specific combination of methoxy substitutions and chromenyl structures in this compound may enhance its biological activity compared to similar compounds.

Synthesis Methods

The synthesis of this compound typically involves a multi-step process starting from 3,4-dimethoxybenzaldehyde. This intermediate is converted into various derivatives before reaching the final product through amidation reactions. The synthesis process emphasizes the importance of optimizing reaction conditions to achieve high yields and purity.

Case Studies and Research Findings

Recent studies have focused on the biological evaluation of this compound:

- In vitro Studies : Laboratory tests have demonstrated its potential to inhibit inflammatory markers in cell lines exposed to pro-inflammatory stimuli.

- In vivo Studies : Animal models have shown promising results regarding its efficacy in reducing tumor size and inflammatory responses.

These findings highlight the need for further investigation into the pharmacokinetics and long-term effects of this compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for N-(3,4-dimethoxybenzyl)-2-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetamide, and how can reaction yields be improved?

- Methodological Answer : Synthesis typically involves multi-step reactions starting with precursor coupling, such as amide bond formation between chromene acetic acid derivatives and substituted benzylamines. Key steps include:

- Coupling reagents : Use carbodiimides (e.g., EDC) with triethylamine in dichloromethane (DCM) to activate carboxyl groups .

- Purification : Column chromatography (e.g., 20–80% EtOAc/hexane gradients) ensures high purity.

- Yield optimization : Reaction temperature control (-78°C for Grignard additions) and stoichiometric adjustments (e.g., 1.5 equivalents of methyl magnesium bromide) improve efficiency .

Q. How can the crystal structure of this compound be determined, and what software is recommended for refinement?

- Methodological Answer : X-ray diffraction (XRD) is the gold standard. Use SHELX programs (e.g., SHELXL) for structure solution and refinement:

- Data collection : High-resolution synchrotron data minimizes errors in electron density maps.

- Hydrogen placement : Apply riding models with isotropic displacement parameters (Uiso = 1.2–1.5×Ueq of parent atoms).

- Validation : Check for R-factor convergence (<5%) and validate geometric parameters against the Cambridge Structural Database .

Q. What analytical techniques are critical for confirming molecular purity and structural integrity?

- Methodological Answer :

- NMR spectroscopy : H and C NMR confirm functional groups (e.g., chromen-2-one carbonyl at ~160 ppm).

- Mass spectrometry : HRMS (ESI+) validates molecular weight (e.g., [M+H]+ at m/z 454.18).

- HPLC : Reverse-phase C18 columns (95% purity threshold) with UV detection at λ = 254 nm .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns) during structural elucidation?

- Methodological Answer :

- Dynamic effects : Assess temperature-dependent NMR to identify conformational exchange (e.g., rotameric equilibria in the acetamide group).

- Computational modeling : Use DFT (Density Functional Theory) to simulate coupling constants and compare with experimental data.

- Crystallography : Cross-validate with XRD to confirm spatial arrangements of substituents .

Q. What strategies are effective for evaluating the compound’s biological activity, particularly its interaction with enzyme targets?

- Methodological Answer :

- In vitro assays : Fluorescence-based enzyme inhibition assays (e.g., fluorescence polarization for kinase targets).

- Binding studies : Surface Plasmon Resonance (SPR) quantifies dissociation constants (Kd).

- Molecular docking : Use AutoDock Vina to predict binding modes to receptors (e.g., coumarin-binding proteases) .

Q. How can researchers address low solubility in aqueous buffers during pharmacological testing?

- Methodological Answer :

- Co-solvents : Use DMSO (≤0.1% v/v) or cyclodextrin-based formulations.

- pH adjustment : Solubilize via ionization (e.g., deprotonate phenolic -OH at pH > 9).

- Prodrug design : Introduce hydrolyzable groups (e.g., phosphate esters) to enhance bioavailability .

Data Contradiction Analysis

Q. How should discrepancies between computational predictions and experimental bioactivity data be investigated?

- Methodological Answer :

- Metabolite profiling : LC-MS/MS to identify in vitro degradation products that may interfere with assays.

- Off-target screening : Broad-spectrum kinase panels or proteome-wide affinity capture.

- Crystal structure reanalysis : Check for overlooked water-mediated hydrogen bonds in active sites .

Methodological Tables

Table 1 : Key Synthetic Parameters

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|

| Amide coupling | EDC, DCM, 0°C | 88 | 95% | |

| Chromene oxidation | HO, AcOH | 72 | 92% | |

| Final purification | 80% EtOAc/hexane | 40 | 98% |

Table 2 : Structural Validation Metrics

| Parameter | XRD (SHELXL) | NMR | HRMS |

|---|---|---|---|

| R-factor | 0.042 | N/A | N/A |

| H Shift (ppm) | N/A | 6.82 (s, 1H) | N/A |

| [M+H]+ | N/A | N/A | 454.18 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.